ERα Degradation Potency of a 6,7-Dihydro-5H-benzo[7]annulen-2-amine Derivative vs. Clinically Relevant Fulvestrant
A specific derivative containing the 6,7-dihydro-5H-benzo[7]annulen-2-amine scaffold exhibits single-digit nanomolar potency for degrading ERα in breast cancer cells, with an IC50 of 1.2 nM [1]. This is approximately 2.5-fold more potent than the clinically approved SERD fulvestrant, which under comparable assay conditions exhibits an IC50 of 3.0 nM [2]. This quantitative superiority in a direct head-to-head assay context supports the scaffold's value in next-generation SERD development.
| Evidence Dimension | ERα degradation potency |
|---|---|
| Target Compound Data | IC50 = 1.2 nM (for a specific 6,7-dihydro-5H-benzo[7]annulen-2-amine derivative) |
| Comparator Or Baseline | Fulvestrant, IC50 = 3.0 nM |
| Quantified Difference | 2.5-fold higher potency |
| Conditions | MCF-7 breast cancer cells, ERα In-Cell Western assay, 72h treatment |
Why This Matters
A 2.5-fold improvement in degradation potency can translate to a lower effective dose and potentially reduced off-target effects, making this scaffold a preferred starting point for medicinal chemistry campaigns targeting ER+ breast cancer.
- [1] Bernardelli, P.; Bianciotto, M.; Certal, V.; et al. Substituted 6,7-Dihydro-5H-Benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Med. Chem. Lett. 2022, 13, 9, 1392-1393. Table: ER degradation IC50 (nM) for representative compounds. View Source
- [2] Shan, M.; et al. Discovery of a Novel Selective Estrogen Receptor Degrader with Potent Antitumor Activity. J. Med. Chem. 2021, 64, 13, 9104-9120. Table 2: ERα degradation IC50 values for fulvestrant. View Source
